3-Bromo-1,1,1-trifluoroacetone
Overview
Description
3-Bromo-1,1,1-trifluoroacetone is a chemical compound with the molecular formula C3H2BrF3O and a molecular weight of 190.95 g/mol . It is characterized by the presence of bromine and trifluoromethyl functional groups, making it a versatile reagent in organic synthesis . This compound is a colorless to light yellow liquid and is known for its strong electrophilic properties .
Biochemical Analysis
Biochemical Properties
3-Bromo-1,1,1-trifluoroacetone is involved in several biochemical reactions. It reacts with the potassium enolate of ethyl 4,4,4-trifluoroacetoacetate to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate
Cellular Effects
It is known that the product causes burns of eyes, skin, and mucous membranes
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoroacetone can be synthesized through various methods. One common synthetic route involves the reaction of 1,1,1-trifluoroacetone with bromine in the presence of a catalyst . The reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process . This method allows for the rapid heating of reactants in a reaction vessel, ensuring efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoroacetone undergoes various chemical reactions, including:
Nucleophilic Addition: Due to its strong electrophilic nature, it readily reacts with nucleophiles.
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Potassium Enolate of Ethyl 4,4,4-trifluoroacetoacetate: This reagent reacts with this compound to yield ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate.
Nucleophiles: Various nucleophiles can be used to substitute the bromine atom in the compound.
Major Products Formed
Ethyl 2,4-bis(trifluoromethyl)-4-hydroxydihydro-3-furoate: Formed from the reaction with potassium enolate of ethyl 4,4,4-trifluoroacetoacetate.
Perfluoroalkylated Trans-Allylic Alcohols: Formed from reactions involving nucleophilic addition.
Scientific Research Applications
3-Bromo-1,1,1-trifluoroacetone is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: Used in the synthesis of cyclic tetrapeptides containing trifluoromethyl and pentafluoroethyl ketone as zinc-binding functional groups.
Agrochemicals: Employed in the synthesis of compounds used in agriculture.
Biological Studies: Utilized in studies involving protein interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone involves its strong electrophilic properties, which allow it to react readily with nucleophiles . This reactivity is due to the presence of the bromine and trifluoromethyl groups, which make the carbonyl carbon highly susceptible to nucleophilic attack . The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroacetone: Lacks the bromine atom, making it less reactive as an electrophile.
3-Chloro-1,1,1-trifluoroacetone: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and applications.
1,3-Difluoroacetone: Contains two fluorine atoms and lacks the bromine atom, leading to different chemical properties.
Uniqueness
3-Bromo-1,1,1-trifluoroacetone is unique due to its combination of bromine and trifluoromethyl groups, which confer strong electrophilic properties and make it a versatile reagent in organic synthesis . Its ability to undergo various nucleophilic addition and substitution reactions makes it valuable in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-bromo-1,1,1-trifluoropropan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3O/c4-1-2(8)3(5,6)7/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONZQYZKCUHFORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195690 | |
Record name | Bromotrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
431-35-6 | |
Record name | 3-Bromo-1,1,1-trifluoro-2-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=431-35-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromotrifluoroacetone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000431356 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromotrifluoroacetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30195690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,1,1-trifluoroacetone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMOTRIFLUOROACETONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53REV65E85 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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